Cibinetide

Description

Properties

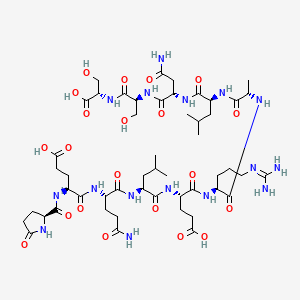

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTIQQBMSJTRBR-WYKNNRPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84N16O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208243-50-8 | |

| Record name | Cibinetide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208243508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibinetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIBINETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W5677JKDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cibinetide: A Targeted Approach to Mitigating Neuroinflammation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological and neurodegenerative disorders. The complex interplay of activated glial cells, pro-inflammatory cytokines, and subsequent neuronal damage presents a significant challenge for therapeutic intervention. Cibinetide (also known as ARA 290), a novel synthetic 11-amino acid peptide, has emerged as a promising therapeutic candidate with a unique mechanism of action that directly targets the resolution of inflammation and promotes tissue repair. This document provides a comprehensive overview of the role of this compound in reducing neuroinflammation, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Introduction: The Challenge of Neuroinflammation

Neuroinflammation is the defensive response of the central nervous system (CNS) to injury, infection, or disease. While acute inflammation is a necessary component of tissue repair, chronic neuroinflammation can become maladaptive, contributing to a cycle of neuronal damage and functional decline. Key cellular players in this process are microglia, the resident immune cells of the CNS, and astrocytes.[1] When activated, these cells release a cascade of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which can lead to neuronal dysfunction and death.[2][3] Developing therapies that can quell this inflammatory cascade without causing broad immunosuppression is a key goal in neurology.

This compound: Mechanism of Action

This compound is a synthetic peptide derived from the structure of erythropoietin (EPO).[2][4] However, it has been specifically engineered to separate the tissue-protective and anti-inflammatory effects of EPO from its erythropoietic (red blood cell production) activity.[2][5] This selective action is achieved through its targeted binding to the Innate Repair Receptor (IRR) .[2][4][5]

The IRR is a heteromeric receptor complex formed by the EPO receptor and the β common receptor (CD131).[5][6] This receptor is upregulated on tissues in response to injury or stress.[5] Upon binding of this compound to the IRR, a signaling cascade is initiated that leads to potent anti-inflammatory and tissue-protective effects.[4][5]

Key downstream effects of IRR activation by this compound include:

-

Downregulation of Pro-inflammatory Cytokines: this compound has been shown to suppress the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][7]

-

Modulation of NF-κB Signaling: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. This compound has been shown to inhibit the activation of the NF-κB subunit p65, thereby blocking the transcription of numerous inflammatory mediators.[4][7]

-

Suppression of Microglial Activation: In preclinical models of neuropathic pain, this compound has been demonstrated to suppress the activation of spinal microglia, a key cell type driving neuroinflammation.[8]

This targeted engagement of the IRR allows this compound to promote a return to homeostasis by reducing inflammation and facilitating tissue repair, without the risks of increased red blood cell production, high blood pressure, or clotting associated with EPO.[5]

Signaling Pathway of this compound

Quantitative Data on this compound's Efficacy

The anti-inflammatory and neuro-regenerative effects of this compound have been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative findings.

Table 1: Clinical Trial of this compound in Sarcoidosis-Associated Small Fiber Neuropathy

| Parameter | Placebo | This compound (1 mg) | This compound (4 mg) | This compound (8 mg) |

| N | ~16 | ~16 | ~16 | ~16 |

| Placebo-Corrected Mean Change in Corneal Nerve Fiber Area (CNFA) at Day 28 (μm²) | - | 109 | 697 (p=0.012) | 431 |

| Change in Intraepidermal GAP-43+ Fiber Length (μm/mm²) | -333.5 | 1181.1 | 1730.8 (p=0.035 vs placebo) | -344.4 |

| Change in 6-Minute Walk Test (6MWT) Distance at Day 28 (m) | 1.2 | 19.3 | 17.7 | 18.2 |

| Data from a Phase 2b, randomized, double-blind, placebo-controlled study in 64 patients treated for 28 days.[9][10] |

Table 2: Preclinical Study of this compound in a Rat Model of Neuropathic Pain

| Treatment Group | Mechanical Allodynia (Withdrawal Threshold in grams) |

| Vehicle | 0.004 ± 0.0 |

| This compound (3 μg/kg) | No significant relief (p=0.825 vs vehicle) |

| This compound (10 μg/kg) | No significant relief |

| This compound (30 μg/kg) | Significant relief (p=0.049 vs vehicle) |

| This compound (60 μg/kg) | Significant relief (p < 0.001 vs vehicle) |

| Data from a study using the spared nerve injury (SNI) model in rats, with treatment administered on days 1, 3, 6, 8, and 10 post-injury.[8] |

Experimental Protocols

Clinical Trial Protocol: this compound for Sarcoidosis-Associated Small Fiber Neuropathy (NCT02039687)

-

Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11][12][13][14][15]

-

Participants: 64 patients with a diagnosis of sarcoidosis and symptoms of painful small fiber neuropathy.[11][12][13]

-

Intervention: Participants were randomized to one of four treatment groups: subcutaneous injections of 1 mg, 4 mg, or 8 mg of this compound, or placebo, administered daily for 28 consecutive days.[13][14][15]

-

Primary Efficacy Endpoint: The change in corneal nerve fiber area (CNFA) from baseline to day 28, as quantified by corneal confocal microscopy (CCM).[9][11][14][15]

-

Secondary Endpoints:

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.[11]

Workflow for the Sarcoidosis Clinical Trial

Preclinical Protocol: Spared Nerve Injury (SNI) Model of Neuropathic Pain

-

Animal Model: The spared nerve injury (SNI) model is a widely used rodent model of chronic neuropathic pain.[8][16]

-

Surgical Procedure:

-

Anesthesia is induced in the animal (e.g., rat).

-

The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed in the thigh.

-

The tibial and common peroneal nerves are tightly ligated and then transected, removing a small section of the distal nerve stump.[8]

-

The sural nerve is left intact.

-

The muscle and skin are then closed in layers.

-

-

Behavioral Testing:

-

Mechanical Allodynia: The withdrawal response to non-noxious mechanical stimuli is measured using von Frey filaments of varying forces applied to the lateral aspect of the paw (the region innervated by the intact sural nerve). A decreased withdrawal threshold indicates mechanical allodynia.[8]

-

Cold Allodynia: The withdrawal response to a cold stimulus (e.g., a drop of acetone) applied to the paw is observed. An increased frequency or duration of response indicates cold allodynia.[16]

-

-

Assessment of Neuroinflammation:

-

Immunohistochemistry: At the end of the study, spinal cord tissue is collected. Sections of the dorsal horn are stained for markers of glial activation, such as Iba1 for microglia and GFAP for astrocytes.[8][16][17]

-

Cytokine Analysis: Spinal cord or brain tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using techniques like ELISA or quantitative PCR.[17][18][19]

-

Conclusion

This compound represents a targeted therapeutic approach for conditions characterized by neuroinflammation. Its selective activation of the Innate Repair Receptor provides a mechanism to dampen the pro-inflammatory cascade, particularly by inhibiting NF-κB signaling and reducing the production of key inflammatory cytokines, without the adverse effects associated with broader immunomodulators or erythropoiesis-stimulating agents.[2][4][5][7] The quantitative data from both clinical and preclinical studies provide compelling evidence for its efficacy in promoting nerve regeneration and alleviating symptoms associated with neuropathic conditions.[8][9][10] The detailed experimental protocols outlined herein provide a framework for the continued investigation and development of this compound as a novel, disease-modifying therapy for a range of neurological disorders driven by chronic inflammation.

References

- 1. Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]

- 3. Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicalantiaging.com [medicalantiaging.com]

- 5. swolverine.com [swolverine.com]

- 6. biotechpeptides.com [biotechpeptides.com]

- 7. This compound dampens innate immune cell functions thus ameliorating the course of experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. This compound Improves Corneal Nerve Fiber Abundance in Patients With Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stopsarcoidosis.org [stopsarcoidosis.org]

- 12. sarcoidosisnews.com [sarcoidosisnews.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Araim Pharmaeuticals' this compound (ARA 290) Regenerates Small Nerve Fibers And Improves Neuropathic Clinical Symptoms In The Orphan Disease Of Sarcoidosis - BioSpace [biospace.com]

- 15. Araim Pharmaceuticals' this compound (ARA 290) Regenerates Small Nerve Fibers and Improves Neuropathic Clinical Symptoms in the Orphan Disease of Sarcoidosis [prnewswire.com]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 17. researchgate.net [researchgate.net]

- 18. Methods to assess neuroinflammation. [sonar.ch]

- 19. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preclinical Studies of Cibinetide for Diabetic Neuropathy

This technical guide provides a comprehensive overview of the preclinical research on this compound (also known as ARA 290) for the treatment of diabetic neuropathy. It details the molecule's mechanism of action, the experimental models and protocols used in its evaluation, and a summary of key quantitative findings.

Introduction: The Challenge of Diabetic Neuropathy and the Rationale for this compound

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage that leads to pain, sensory loss, and autonomic dysfunction.[1] Current treatments primarily focus on glycemic control and symptomatic relief, with no approved therapies that address the underlying pathophysiology of nerve damage and promote regeneration.

This compound is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[2][3] It has been engineered to retain the tissue-protective and anti-inflammatory properties of EPO without stimulating red blood cell production, thereby avoiding the hematological side effects associated with EPO therapy.[3][4] this compound's selective mechanism of action makes it a promising candidate for a disease-modifying therapy for diabetic neuropathy.[3]

Mechanism of Action: The Innate Repair Receptor Pathway

This compound exerts its therapeutic effects by selectively binding to and activating the Innate Repair Receptor (IRR).[2][3] The IRR is a heterodimeric receptor complex composed of the EPO receptor (EPOR) and the β common receptor (CD131).[2] This receptor is typically expressed on tissues under stress or injury.[2]

Upon binding of this compound, the IRR initiates a signaling cascade that leads to:

-

Anti-inflammatory Effects: Downregulation of inflammatory cytokines and modulation of immune cell activation.[2][5]

-

Tissue Protection: Activation of cellular survival pathways, reduction of oxidative stress, and protection of neurons from damage.[2]

-

Nerve Regeneration: Support for the regeneration and repair of small nerve fibers.[2][3]

A key aspect of this compound's mechanism is its interaction with the transient receptor potential vanilloid-1 (TRPV1) ion channel, a key integrator of nociception and neurogenic inflammation.[2] this compound has been shown to antagonize the TRPV1 channel, which may contribute to its ability to relieve mechanical hypersensitivity.[2]

Preclinical Models of Diabetic Neuropathy

The evaluation of this compound has utilized well-established rodent models that replicate key aspects of human diabetic neuropathy.

-

Streptozotocin (STZ)-Induced Diabetes: This is the most common model, where diabetes is induced by injecting STZ, a chemical toxic to pancreatic β-cells.[5] This model is used in both rats and mice to simulate type 1 diabetes.

-

Akita (Ins2Akita) Mouse: This is a genetic model of type 1 diabetes caused by a spontaneous mutation in the insulin 2 gene. These mice develop hyperglycemia and have been used to study the effects of this compound on established neuronal dystrophy.[2]

-

Goto-Kakizaki (GK) Rat: This is a non-obese, spontaneously diabetic rat model of type 2 diabetes, used to evaluate the effects of this compound on metabolic parameters and insulin secretion.[6]

Experimental Protocols for Assessing Neuropathy

A standardized set of protocols is employed to assess the efficacy of this compound in preclinical models. These protocols evaluate functional, structural, and electrophysiological aspects of neuropathy.

Behavioral Testing

Behavioral tests are used to assess sensory deficits, such as allodynia (pain from a non-painful stimulus) and hyperalgesia.

-

Mechanical Allodynia (von Frey Test):

-

Principle: Measures the paw withdrawal threshold in response to mechanical stimulation.

-

Methodology: Rodents are placed on an elevated mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded. A lower withdrawal threshold in diabetic animals indicates mechanical allodynia.[7]

-

-

Thermal Sensitivity (Hargreaves Test):

-

Principle: Measures the latency of paw withdrawal from a thermal stimulus.

-

Methodology: A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw is measured. Changes in withdrawal latency can indicate thermal hyperalgesia or hypoalgesia.[8]

-

Electrophysiological Assessment

-

Nerve Conduction Velocity (NCV):

-

Principle: Measures the speed of electrical impulse conduction along a nerve, providing a quantitative measure of large nerve fiber function.

-

Methodology: Stimulating and recording electrodes are placed along a motor or sensory nerve (e.g., sciatic or sural nerve). The nerve is stimulated at two points, and the latency of the resulting muscle or nerve action potential is recorded. NCV is calculated by dividing the distance between the stimulation points by the difference in latencies. A decrease in NCV is a hallmark of diabetic neuropathy.[9]

-

Structural Analysis

Structural analysis provides direct evidence of nerve fiber damage and regeneration.

-

Intraepidermal Nerve Fiber Density (IENFD):

-

Principle: Quantifies the density of small sensory nerve fibers in the skin.

-

Methodology: A skin biopsy is taken from the hind paw. The tissue is sectioned and stained with antibodies against pan-neuronal markers, such as Protein Gene Product 9.5 (PGP9.5). Nerve fibers crossing the dermal-epidermal junction are counted under a microscope, and the density is expressed as fibers per millimeter of epidermal length. A reduction in IENFD is a sensitive marker of small fiber neuropathy.[7][10] Regenerating fibers can be specifically identified using markers like Growth Associated Protein-43 (GAP-43).[2]

-

-

Corneal Confocal Microscopy (CCM):

-

Principle: A non-invasive imaging technique to visualize and quantify corneal nerve fibers in vivo.

-

Methodology: The cornea is scanned using a confocal microscope. The density and morphology of the sub-basal nerve plexus are analyzed. This technique is highly reproducible and correlates well with IENFD.[11]

-

Summary of Preclinical Efficacy Data

Preclinical studies have demonstrated the efficacy of this compound across various models and endpoints of diabetic neuropathy.

Table 1: Effects of this compound on Nerve Structure and Function in Diabetic Models

| Animal Model | Treatment Details | Key Findings | Reference |

| Akita (Ins2Akita) Diabetic Mouse | Daily administration of this compound | Reversed established neuritic dystrophy in sympathetic ganglia. | [2] |

| STZ-Induced Diabetic Mouse | 30 or 60 µg/kg this compound (IP injection) for 12 weeks | Attenuated the decrease in photoreceptor (a-wave) and ON bipolar cell (b-wave) function. Ameliorated retinal thinning. | [5] |

| Goto-Kakizaki (GK) Rat (Type 2 Diabetes) | 30 µg/kg this compound (SC injection) daily for 4 weeks | Improved glucose tolerance and enhanced glucose-stimulated insulin secretion from pancreatic islets. | [6] |

Table 2: Effects of this compound in a Non-Diabetic Neuropathy Model

| Animal Model | Treatment Details | Key Findings | Reference |

| Spared Nerve Injury (SNI) Rat Model | 30 µg/kg this compound (IP injection) at 2-day intervals (5 doses) | Produced long-term (up to 15 weeks) relief of tactile and cold allodynia (p < 0.001 vs. vehicle). | [12] |

Note: While the SNI model is not a diabetic model, it provides strong evidence for the anti-allodynic effects of this compound in a neuropathic pain state.

Discussion and Future Directions

The preclinical data for this compound in models of diabetic neuropathy are promising. The compound has demonstrated neuroprotective and regenerative effects on both autonomic and sensory nerves, as well as functional improvements in sensory perception and nerve conduction. The consistent findings across different animal models and a range of endpoints suggest a robust therapeutic potential.

The mechanism of action, centered on the activation of the Innate Repair Receptor, represents a novel, disease-modifying approach that targets the underlying inflammation and tissue damage in diabetic neuropathy. This is a significant departure from current therapies that only manage symptoms.

Future preclinical research could further explore optimal dosing regimens, the therapeutic window for intervention, and the long-term effects on nerve structure and function. Additionally, studies in models of type 2 diabetes with comorbidities could provide further insights into the clinical utility of this compound. The strong preclinical foundation has supported the transition of this compound into clinical trials, where it has also shown promise in improving neuropathic symptoms and promoting nerve fiber regeneration in patients.[3][13]

References

- 1. researchgate.net [researchgate.net]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. swolverine.com [swolverine.com]

- 4. mdpi.com [mdpi.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. researchgate.net [researchgate.net]

- 7. e-dmj.org [e-dmj.org]

- 8. Efficacy of a long-acting C-peptide analogue against peripheral neuropathy in streptozotocin-diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of C-Peptide on Diabetic Neuropathy in Patients with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Foretinib mitigates cutaneous nerve fiber loss in experimental diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ARA290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain: an experimental study in rats and β-common receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stopsarcoidosis.org [stopsarcoidosis.org]

The Tissue-Protective Effects of Cibinetide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide engineered from the helix-B domain of the erythropoietin (EPO) molecule.[1][2] It is designed to harness the tissue-protective, anti-inflammatory, and neuroprotective properties of EPO without inducing its hematopoietic effects, thereby avoiding the associated risks of increased red blood cell production, such as thrombosis and hypertension.[1][3] this compound selectively activates the Innate Repair Receptor (IRR), a heteromeric receptor complex that is upregulated in response to tissue injury and inflammation.[2][4] This selective activation triggers a cascade of downstream signaling events that collectively contribute to tissue protection, inflammation resolution, and pain reduction. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data from key clinical and preclinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways.

Mechanism of Action: The Innate Repair Receptor Signaling Pathway

This compound exerts its tissue-protective effects through the specific activation of the Innate Repair Receptor (IRR). The IRR is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[2][3] Upon binding of this compound to the IRR, a signaling cascade is initiated, leading to the modulation of key intracellular pathways involved in inflammation, apoptosis, and cellular survival.

A critical downstream target of IRR activation is the nuclear factor-kappa B (NF-κB) signaling pathway.[5] In inflammatory states, NF-κB is typically activated, leading to the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. This compound, through IRR activation, has been shown to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.[3] This anti-inflammatory action is a cornerstone of its tissue-protective effects.

Furthermore, IRR signaling promotes cellular survival by activating pro-survival pathways and inhibiting apoptotic signals.[2][3] This is particularly relevant in the context of ischemic injury and neurodegenerative processes, where preventing cell death is crucial for preserving tissue function.

References

- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Confocal Imaging of Myeloid Cells in the Corneal Stroma of Live Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. bdbiosciences.com [bdbiosciences.com]

Cibinetide (ARA-290): A Paradigm Shift in Tissue-Protective Therapeutics Derived from Erythropoietin

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cibinetide, also known as ARA-290, is a synthetic 11-amino acid peptide that represents a significant advancement in the field of tissue-protective and anti-inflammatory therapeutics.[1][2] Engineered from the helix-B domain of erythropoietin (EPO), this compound was specifically designed to harness the cytoprotective properties of EPO while completely avoiding its hematopoietic effects.[1][3][4] This selective action is achieved through its specific binding to the innate repair receptor (IRR), a heterodimeric complex of the EPO receptor (EPOR) and the β-common receptor (CD131).[1][3][4][5] Activation of the IRR by this compound initiates a cascade of anti-inflammatory, anti-apoptotic, and pro-survival signaling pathways, demonstrating therapeutic potential in a range of conditions characterized by inflammation and tissue damage, including neuropathic pain, diabetic complications, and organ injury.[1][6][7] This technical guide provides a comprehensive overview of this compound's derivation, mechanism of action, and key experimental findings, presenting quantitative data in structured tables and visualizing complex pathways and protocols to facilitate a deeper understanding for researchers and professionals in drug development.

Derivation from Erythropoietin: Isolating Tissue Protection from Erythropoiesis

Erythropoietin is a well-characterized glycoprotein hormone that is the primary regulator of red blood cell production.[8][9][10] Its hematopoietic effects are mediated through binding to a homodimer of the erythropoietin receptor (EPOR) on erythroid progenitor cells.[11][12] However, research has revealed that EPO also possesses tissue-protective functions, which are mediated by a different receptor complex.[11][13] This tissue-protective receptor, now known as the innate repair receptor (IRR), is a heterodimer of the EPOR and the β-common receptor (CD131).[1][3][4][11]

The development of this compound was driven by the need to separate these two distinct functions of EPO. The goal was to create a therapeutic agent that could provide the tissue-protective benefits without the associated risks of increased hematocrit, such as thrombosis and hypertension.[1] Scientists identified that the helix-B domain of the EPO molecule was responsible for its tissue-protective and anti-inflammatory effects, but not its red blood cell-stimulating activity.[1][5] By isolating and synthesizing this 11-amino acid sequence, they created this compound (ARA-290), a non-erythropoietic peptide that selectively activates the IRR.[1][5][14]

Table 1: Comparison of Erythropoietin (EPO) and this compound (ARA-290)

| Feature | Erythropoietin (EPO) | This compound (ARA-290) |

| Structure | 30,400 Dalton glycoprotein, 165 amino acids[9] | 1,382 Dalton synthetic 11-amino acid peptide[2] |

| Derivation | Endogenous hormone | Derived from the helix-B domain of EPO[1][5] |

| Primary Receptor | EPOR homodimer | Innate Repair Receptor (IRR): EPOR/CD131 heterodimer[1][3][4][11] |

| Primary Function | Stimulates red blood cell production (erythropoiesis)[8] | Tissue protection, anti-inflammation, nerve repair[1][6] |

| Hematopoietic Effects | Yes | No[1][3][4] |

| Therapeutic Use | Anemia[1] | Investigational for neuropathy, inflammation, organ protection[1][6] |

| Associated Risks | Increased hematocrit, thrombosis, hypertension[1] | Generally well-tolerated in clinical trials[1][15] |

Mechanism of Action: The Innate Repair Receptor Signaling Pathway

This compound exerts its therapeutic effects by selectively binding to and activating the innate repair receptor (IRR).[1][3][6] The IRR is typically upregulated in tissues under stress or injury.[1][7] Upon binding of this compound, the IRR initiates a downstream signaling cascade that leads to a multifaceted tissue-protective response.

Key signaling events following IRR activation by this compound include:

-

Suppression of Pro-inflammatory Cytokines: this compound has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][5]

-

Inhibition of NF-κB Activation: A central mechanism of its anti-inflammatory action is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2][6]

-

Anti-apoptotic Effects: this compound promotes cellular survival by inhibiting programmed cell death (apoptosis).[5][16]

-

Reduction of Oxidative Stress: The activation of the IRR stimulates cellular survival pathways and reduces oxidative stress.[1][16]

-

Promotion of Nerve Repair: this compound supports the regeneration of small nerve fibers, a crucial aspect of its efficacy in treating neuropathic conditions.[1][15]

Key Experimental Data and Protocols

A significant body of preclinical and clinical research has evaluated the safety and efficacy of this compound. A pivotal study is the Phase 2b clinical trial in patients with sarcoidosis-associated small fiber neuropathy and neuropathic pain.

Phase 2b Clinical Trial in Sarcoidosis-Associated Small Nerve Fiber Loss (SNFL)

This randomized, double-blind, placebo-controlled, two-center study assessed the safety and efficacy of daily subcutaneous administration of this compound over 28 days.[15][17][18]

Table 2: Quantitative Results from Phase 2b Study of this compound in Sarcoidosis-Associated SNFL

| Parameter | Placebo | This compound (1 mg/day) | This compound (4 mg/day) | This compound (8 mg/day) |

| Number of Patients | 16 | 16 | 16 | 16 |

| Change in Corneal Nerve Fiber Area (CNFA) at Day 28 (μm²) | -170.0 | -64.3 | +533.8 | +203.8 |

| Placebo-Corrected Mean Change in CNFA (μm²) | N/A | 109 | 697 (p=0.012) | 431 |

| Change in Intraepidermal GAP-43+ Fibers | Decrease | Not specified | Significant Increase (p=0.035) | Not specified |

| Pain Intensity Reduction (in patients with moderate-severe pain) | - | - | Clinically meaningful placebo-corrected decrease | - |

Data sourced from Culver, D.A. et al. Invest Ophthalmol Vis Sci 2017;58(6):BIO52-BIO60.[19]

Experimental Protocol: Phase 2b Sarcoidosis SNFL Trial

The following provides a detailed methodology for the aforementioned clinical trial.

1. Study Design:

-

A double-blind, randomized, placebo-controlled, two-center trial.[18][19]

-

Participants: 64 patients with sarcoidosis-associated small nerve fiber loss (SNFL) and neuropathic pain.[15][17]

2. Inclusion and Exclusion Criteria:

-

Inclusion: Patients with a diagnosis of sarcoidosis and confirmed small nerve fiber loss.

-

Exclusion: Body mass index ≥40, pregnancy or breastfeeding, history of serious malignancy, or use of biological anti-inflammatory agents or erythropoietin within 3 months prior to enrollment.[19]

3. Intervention:

-

Subcutaneous self-administration of this compound (1, 4, or 8 mg/day) or placebo for 28 consecutive days.[17][18][19]

4. Primary Efficacy Endpoint:

-

Change in corneal nerve fiber area (CNFA) at 28 days, quantified by corneal confocal microscopy (CCM).[15][17][19]

5. Secondary Endpoints:

-

Assessment of regenerating intraepidermal nerve fibers (GAP-43+).[19]

-

Pain severity.[19]

-

Functional capacity, measured by the 6-minute walk test (6MWT).[19]

6. Safety Assessment:

-

Monitoring and reporting of all adverse events.[19]

Preclinical Evidence

Numerous preclinical studies in various animal models have demonstrated the tissue-protective effects of this compound. For instance, in a mouse model of diabetic small nerve fiber loss, daily administration of this compound reversed neuronal dystrophy.[19] Furthermore, in models of neuropathic pain, this compound has been shown to provide effective and long-term pain relief, an effect attributed to the suppression of the spinal microglia response.[20] These preclinical findings provided a strong rationale for the clinical development of this compound in neuropathic and inflammatory conditions.

Conclusion and Future Directions

This compound (ARA-290) represents a novel and promising therapeutic approach that leverages the tissue-protective properties of erythropoietin without its hematopoietic side effects. Its selective activation of the innate repair receptor triggers a cascade of anti-inflammatory, anti-apoptotic, and neuro-regenerative effects. The robust data from preclinical studies and Phase 2 clinical trials, particularly in the context of sarcoidosis-associated neuropathy, highlight its potential as a disease-modifying therapy for a range of debilitating conditions.[15][19]

Future research should focus on larger, Phase 3 clinical trials to confirm these findings in broader patient populations and for other indications such as diabetic neuropathy, for which it has also shown positive results.[18] Further elucidation of the downstream signaling pathways and the long-term safety profile of this compound will be crucial for its successful translation into a widely available therapeutic agent. The development of this compound exemplifies a successful strategy in peptide engineering, isolating a specific beneficial function of a pleiotropic molecule to create a targeted and safer therapeutic.

References

- 1. swolverine.com [swolverine.com]

- 2. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]

- 3. nbinno.com [nbinno.com]

- 4. A small erythropoietin derived non-hematopoietic peptide reduces cardiac inflammation, attenuates age associated declines in heart function and prolongs healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One moment, please... [rawamino.com]

- 6. medicalantiaging.com [medicalantiaging.com]

- 7. happyhormonesmd.com [happyhormonesmd.com]

- 8. Erythropoietin - Wikipedia [en.wikipedia.org]

- 9. Structure, production and function of erythropoietin: implications for therapeutical use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Non-Erythropoietic EPO Analogue this compound Inhibits Osteoclastogenesis In Vitro and Increases Bone Mineral Density in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Agonists of the tissue-protective erythropoietin receptor in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptidesciences.com [peptidesciences.com]

- 15. stopsarcoidosis.org [stopsarcoidosis.org]

- 16. peptidesciences.com [peptidesciences.com]

- 17. | BioWorld [bioworld.com]

- 18. Araim Pharmaeuticals' this compound (ARA 290) Regenerates Small Nerve Fibers And Improves Neuropathic Clinical Symptoms In The Orphan Disease Of Sarcoidosis - BioSpace [biospace.com]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-inflammatory Properties of Cibinetide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cibinetide, a synthetic 11-amino acid peptide derived from the helix-B domain of erythropoietin, has emerged as a promising therapeutic agent with potent anti-inflammatory, tissue-protective, and neuro-reparative properties. Unlike its parent molecule, this compound does not stimulate erythropoiesis, thereby circumventing the associated adverse hematological effects.[1] This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, focusing on its interaction with the Innate Repair Receptor (IRR) and the subsequent modulation of key signaling pathways. We present a compilation of quantitative data from pivotal preclinical and clinical studies, detailed experimental protocols, and visual representations of the underlying molecular interactions to offer a comprehensive resource for researchers and drug development professionals in the field of inflammation and tissue repair.

Introduction

Chronic inflammation is a hallmark of numerous debilitating diseases, including diabetic neuropathy, sarcoidosis, and inflammatory bowel disease.[2][3] The resolution of inflammation is an active process of tissue repair and regeneration. This compound represents a novel therapeutic approach that harnesses the body's own reparative mechanisms.[4] By selectively activating the Innate Repair Receptor (IRR), a heterodimer of the erythropoietin receptor (EPOR) and the β-common receptor (CD131), this compound initiates a cascade of intracellular events that collectively suppress pro-inflammatory signaling and promote a pro-resolving microenvironment.[1][3]

Mechanism of Action: The Innate Repair Receptor (IRR) Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the activation of the IRR.[4] This receptor is typically expressed at low levels in healthy tissues but is upregulated in response to injury, inflammation, or metabolic stress.[5] The binding of this compound to the IRR triggers a conformational change that initiates downstream signaling through the Janus kinase 2 (JAK2) pathway.[1]

The JAK2/STAT3 Signaling Cascade

Upon this compound binding, JAK2 associated with the IRR cytoplasmic domain becomes activated through auto- and trans-phosphorylation.[6] Activated JAK2 then phosphorylates specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[7] Recruited STAT3 is subsequently phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus, where it modulates the transcription of target genes involved in anti-inflammatory and cytoprotective responses.[8]

Inhibition of the NF-κB Pro-inflammatory Pathway

A key anti-inflammatory mechanism of this compound is its ability to suppress the activity of Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[9] The activation of the IRR by this compound leads to the inhibition of the NF-κB p65 subunit's activity.[1] This inhibitory action is mediated, at least in part, through the JAK2-dependent signaling cascade, which interferes with the canonical NF-κB activation pathway.[9] By preventing the nuclear translocation and transcriptional activity of p65, this compound effectively downregulates the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10]

Modulation of Macrophage Polarization

Macrophages play a critical role in the inflammatory response, existing on a spectrum from pro-inflammatory (M1) to anti-inflammatory and pro-resolving (M2) phenotypes. This compound has been shown to promote the polarization of macrophages from an M1 to an M2 state.[11] This is achieved by downregulating the expression of M1 markers such as inducible nitric oxide synthase (iNOS) and upregulating M2 markers like arginase-1 and CD206.[12][13] This shift in macrophage phenotype contributes significantly to the resolution of inflammation and the promotion of tissue repair.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various preclinical and clinical studies. The following tables summarize key findings.

Table 1: Preclinical Efficacy in Experimental Colitis

| Parameter | Model | Treatment | Outcome | p-value | Reference |

| Cytokine Levels (pg/mL) | DSS-induced colitis in mice | This compound | ↓ TNF-α, IL-6, IL-1β | <0.05 | [1] |

| Myeloid Cell Infiltration | DSS-induced colitis in mice | This compound | Reduced infiltration | <0.05 | [1] |

| NF-κB p65 Activity | LPS-activated primary macrophages | This compound | Inhibited activity | <0.05 | [1] |

Table 2: Clinical Efficacy in Sarcoidosis-Associated Small Nerve Fiber Loss

| Parameter | Study Design | Treatment Group (4 mg/day) | Placebo Group | p-value | Reference |

| Change in Corneal Nerve Fiber Area (μm²) | Phase 2b, randomized, placebo-controlled | +697 (95% CI: 159, 1236) | - | 0.012 | [14] |

| Change in Regenerating Intraepidermal Fibers (GAP-43+) | Phase 2b, randomized, placebo-controlled | Increased | No significant change | 0.035 | [14] |

| Pain Intensity (in patients with moderate-severe pain) | Phase 2b, randomized, placebo-controlled | Clinically meaningful decrease | - | 0.157 | [14] |

Table 3: Clinical Efficacy in Type 2 Diabetes with Painful Neuropathy

| Parameter | Study Design | Treatment Group (4 mg/day) | Outcome | Reference |

| Neuropathic Symptoms (PainDetect questionnaire) | Phase 2, randomized, placebo-controlled | ARA 290 | Significant improvement | [15] |

| Corneal Nerve Fiber Density (CNFD) | Phase 2, randomized, placebo-controlled | ARA 290 | Significant increase in subjects with abnormal baseline CNFD | [15] |

Detailed Experimental Protocols

DSS-Induced Colitis Model in Mice

-

Objective: To evaluate the in vivo anti-inflammatory effects of this compound in a model of inflammatory bowel disease.

-

Animal Model: C57BL/6 mice.

-

Induction of Colitis: Administration of 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) in drinking water for 5-7 days.

-

Treatment: this compound (or vehicle control) is administered daily via subcutaneous or intraperitoneal injection at a specified dose (e.g., 30 µg/kg) starting from a predetermined day post-DSS induction.

-

Assessments:

-

Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.

-

Histological Analysis: Colon tissue is collected at the end of the study, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Cytokine Analysis: Colon tissue homogenates or serum are analyzed for levels of TNF-α, IL-6, and IL-1β using ELISA or multiplex bead arrays.

-

Myeloid Cell Infiltration: Flow cytometry analysis of immune cells isolated from the colonic lamina propria to quantify the infiltration of macrophages and neutrophils.

-

In Vitro Macrophage Polarization Assay

-

Objective: To assess the effect of this compound on macrophage polarization.

-

Cell Culture:

-

Isolation of bone marrow-derived macrophages (BMDMs) from mice or use of a macrophage cell line (e.g., RAW 264.7).

-

Differentiation of bone marrow cells into macrophages using M-CSF.

-

-

Polarization:

-

M1 Polarization: Stimulate macrophages with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24 hours.

-

M2 Polarization: Stimulate macrophages with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) for 24 hours.

-

-

Treatment: Co-incubation with varying concentrations of this compound during the polarization period.

-

Assessments:

-

Gene Expression Analysis (qPCR): Measurement of mRNA levels of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Fizz1).

-

Protein Analysis (ELISA/Western Blot): Quantification of secreted cytokines (TNF-α, IL-6, IL-10) and intracellular protein levels of iNOS and Arginase-1.

-

Flow Cytometry: Analysis of cell surface marker expression (e.g., CD86 for M1, CD206 for M2).

-

NF-κB p65 Nuclear Translocation Assay

-

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

-

Cell Culture: Use of a suitable cell line, such as macrophages or endothelial cells.

-

Treatment: Pre-treat cells with this compound for a specified duration, followed by stimulation with a known NF-κB activator (e.g., LPS or TNF-α).

-

Immunofluorescence Staining:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., BSA or serum).

-

Incubate with a primary antibody against NF-κB p65.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the nuclear-to-cytoplasmic ratio.

-

Conclusion

This compound's unique mechanism of action, centered on the selective activation of the Innate Repair Receptor, presents a compelling strategy for the treatment of a wide range of inflammatory conditions. By modulating the JAK2/STAT3 and NF-κB signaling pathways and promoting a shift towards an anti-inflammatory M2 macrophage phenotype, this compound addresses the underlying drivers of chronic inflammation and tissue damage. The quantitative data from both preclinical and clinical studies provide strong evidence for its therapeutic potential. The detailed experimental protocols outlined in this guide offer a framework for further investigation into the nuanced anti-inflammatory properties of this promising peptide. Continued research and development in this area hold the potential to deliver a new class of therapeutics for patients with unmet medical needs in the realm of inflammatory and neurodegenerative diseases.

References

- 1. Corneal Confocal Microscopy: A Novel Non-invasive Technique to Quantify Small Fibre Pathology in Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Methods for evaluation of corneal nerve fibres in diabetes mellitus by in vivo confocal microscopy: a scoping review protocol | BMJ Open [bmjopen.bmj.com]

- 4. Frontiers | Corneal Confocal Microscopy to Image Small Nerve Fiber Degeneration: Ophthalmology Meets Neurology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Activation of Jak2 catalytic activity requires phosphorylation of Y1007 in the kinase activation loop - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Targeting the innate repair receptor to treat neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Two Distinct Macrophage Subsets with Divergent Effects Causing either Neurotoxicity or Regeneration in the Injured Mouse Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. This compound Improves Corneal Nerve Fiber Abundance in Patients With Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ARA 290, a nonerythropoietic peptide engineered from erythropoietin, improves metabolic control and neuropathic symptoms in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early clinical research on Cibinetide (also known as ARA 290) for the treatment of sarcoidosis-related small fiber neuropathy. It is designed to offer a detailed understanding of the scientific rationale, experimental methodologies, and clinical findings from key studies, aimed at professionals in the field of drug development and neurological research.

Introduction to this compound and its Mechanism of Action

Sarcoidosis is a multisystem inflammatory disease of unknown etiology that can lead to debilitating complications, including a painful small fiber neuropathy (SFN) characterized by the loss of small, unmyelinated C and thinly myelinated Aδ nerve fibers. Current treatment options are often limited in efficacy and can have significant side effects.[1]

This compound is a synthetic 11-amino acid peptide derived from the helix B surface of erythropoietin (EPO).[2] It has been engineered to selectively activate the Innate Repair Receptor (IRR) without stimulating erythropoiesis, thereby avoiding the hematological side effects associated with EPO.[3][4][5] The IRR is a heterocomplex of the EPO receptor and the β-common receptor (CD131).[3][4][5] Activation of the IRR by this compound is believed to initiate a signaling cascade that promotes tissue protection, reduces inflammation, and facilitates nerve regeneration.[2][3]

Signaling Pathway of this compound

Upon binding to the IRR, this compound triggers the activation of Janus kinase 2 (JAK2).[6] This, in turn, leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), which then translocates to the nucleus to regulate the expression of genes involved in anti-inflammatory and cytoprotective processes.[6][7] This pathway is crucial for mitigating the chronic inflammation-driven nerve damage seen in sarcoidosis-related neuropathy.[4][5]

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. sarcoidosisnews.com [sarcoidosisnews.com]

- 3. Corneal confocal microscopy [bio-protocol.org]

- 4. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the innate repair receptor to treat neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cellular Targets of Cibinetide in In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide derived from the helix B surface of erythropoietin (EPO). It has garnered significant interest in the scientific and medical communities for its tissue-protective, anti-inflammatory, and neuroprotective properties, without the hematopoietic side effects associated with EPO. This compound's primary mechanism of action is the selective activation of the Innate Repair Receptor (IRR), a heterodimer of the EPO receptor (EPOR) and the β-common receptor (CD131). This technical guide provides a comprehensive overview of the cellular targets and mechanisms of this compound in various in vitro models, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Cellular Target: The Innate Repair Receptor (IRR)

This compound selectively binds to and activates the Innate Repair Receptor (IRR), a heterocomplex of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[1][2][3][4] This receptor is typically expressed on cells under conditions of stress or injury.[2] this compound exhibits a high, low nanomolar affinity for the IRR, allowing for sustained biological effects even with a short plasma half-life.[5] Activation of the IRR by this compound initiates a cascade of intracellular signaling events that mediate its therapeutic effects.

Key In Vitro Effects and Cellular Targets

This compound has been shown to exert its effects on a variety of cell types in vitro, primarily through the modulation of inflammatory and cell survival pathways.

Macrophages: Attenuation of Pro-inflammatory Responses

In vitro studies using bone marrow-derived macrophages (BMDMs) have demonstrated this compound's potent anti-inflammatory effects. Treatment with this compound significantly reduces the production of pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS).

Quantitative Data: Effect of this compound on Cytokine Secretion in LPS-Stimulated BMDMs [6]

| Cytokine | Treatment Concentration | % Inhibition (relative to LPS control) |

| CCL2 | 2 pmol/mL | Significant reduction |

| TNF-α | 2 pmol/mL | Significant reduction |

| IL-1β | 2 pmol/mL | Significant reduction |

| IL-6 | 2 pmol/mL | Significant reduction |

Note: The source study demonstrated statistically significant reductions but did not provide percentage inhibition values. The effect was shown to be dependent on the presence of CD131.

Pancreatic Islets: Protection from Inflammatory Damage

This compound has shown significant protective effects on pancreatic islets in vitro when exposed to a pro-inflammatory environment. This suggests its potential in improving the outcomes of islet transplantation.

Quantitative Data: Protective Effects of this compound on Human and Rat Pancreatic Islets [7][8]

| Cell Type | Treatment | Parameter | Outcome |

| Human Islets | 100 nmol/L this compound + Pro-inflammatory cytokines | ATP Levels | Maintained |

| Human Islets | 100 nmol/L this compound + Pro-inflammatory cytokines | Caspase 3/7 Activity | Reduced |

| Human Islets | 100 nmol/L this compound + Pro-inflammatory cytokines | Glucose-Stimulated Insulin Secretion | Improved |

| Rat Islets | 100 nM this compound + Pro-inflammatory cytokines | Viability (MTT Assay) | Increased from 54.6% to 75.2% of control |

| Rat Islets | 100 nM this compound + Pro-inflammatory cytokines | Insulin Release (Stimulation Index) | Increased from 1.05 to 2.61 |

| Rat Islets | 100 nM this compound + Pro-inflammatory cytokines | Apoptosis (Caspase 3/7 activity) | Reduced from 182 to 152 (luminescence/dsDNA) |

Neuronal Cells (PC12): Neuroprotection Against Oxidative Stress

In vitro models using the rat pheochromocytoma cell line PC12 have indicated the neuroprotective potential of this compound against oxidative stress-induced cell death.

Quantitative Data: Neuroprotective Effects of an EPO-Derived Peptide (MK-X, similar to this compound) on PC12 Cells [9]

| Treatment | Stressor | Outcome |

| MK-X | Reactive Oxygen Species | Ameliorated neuronal death |

| MK-X | Oxidative Stress | Induced long-lasting ERK1/2 and Akt activation |

Note: This study used a peptide analogous to this compound. Specific quantitative data on cell viability percentage increase with this compound treatment in PC12 cells requires further investigation.

Dendritic Cells: Modulation of Maturation

In vitro experiments have indicated that this compound can lower the maturation of bone-marrow-derived immature dendritic cells, which in turn reduces the allogeneic T-cell response.[10] This suggests a role for this compound in modulating adaptive immune responses.

Signaling Pathways Activated by this compound

The binding of this compound to the IRR triggers downstream signaling cascades that are central to its cellular effects. The two primary pathways identified are the JAK2/STAT and the NF-κB signaling pathways.

JAK2/STAT Pathway

Activation of the IRR by this compound leads to the phosphorylation and activation of Janus Kinase 2 (JAK2).[5] Activated JAK2, in turn, phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in cell survival and inflammation.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3] In inflammatory conditions, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to promote the transcription of inflammatory genes. This compound, through IRR activation, interferes with this process, leading to a reduction in the nuclear translocation of the p65 subunit of NF-κB.

References

- 1. researchgate.net [researchgate.net]

- 2. swolverine.com [swolverine.com]

- 3. medicalantiaging.com [medicalantiaging.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound Protects Isolated Human Islets in a Stressful Environment and Improves Engraftment in the Perspective of Intra Portal Islet Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective Effects of an Erythropoietin-Derived Peptide in PC1 2 Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improvement of Islet Allograft Function Using this compound, an Innate Repair Receptor Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Cibinetide in Preclinical Research: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1] It has been engineered to selectively activate the Innate Repair Receptor (IRR) without stimulating erythropoiesis, thus avoiding the hematological side effects associated with EPO.[1][2] This selective mechanism of action confers potent anti-inflammatory, tissue-protective, and neuroprotective properties, making this compound a promising therapeutic candidate for a range of conditions characterized by inflammation, tissue injury, and neuropathy.[2][3] Preclinical studies in various animal models have been instrumental in elucidating the pharmacodynamic effects and therapeutic potential of this compound. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound in these animal models, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in animal models is not extensively available in the public domain. However, human clinical studies provide some insight into its pharmacokinetic profile. Following a 4 mg subcutaneous dose in human volunteers, this compound exhibits a terminal half-life of approximately 20 minutes.[4] While these values may not be directly extrapolated to animal models, they suggest that this compound is rapidly cleared from the circulation. The short plasma half-life is contrasted by sustained biological effects, which are observed when plasma concentrations exceed the low nanomolar affinity for the Innate Repair Receptor.[5]

Table 1: Dosing Regimens of this compound in Animal Models and Observed Effects

| Animal Model | Disease/Condition | Dosing Regimen | Key Pharmacodynamic Effects |

| Mouse | Dextran Sodium Sulfate (DSS)-induced Colitis | Not specified | Ameliorated clinical course, improved weight gain and survival, preserved tissue integrity, reduced infiltration of myeloid cells, diminished production of pro-inflammatory mediators.[6][7] |

| Mouse | Pristane-induced and MRL/lpr genetic Systemic Lupus Erythematosus (SLE) | Not specified | Reduced signs of systemic inflammation, improved kidney function.[6] |

| Rat | Streptozotocin (STZ)-induced Diabetic Neuropathy | Not specified | Improved peripheral nerve function (increased nerve conduction velocity, increased Na+/K+ ATPase activity), amelioration of nerve structural changes.[8] |

| Mouse | Diabetic Small Nerve Fiber Loss (SNFL) | Daily administration | Reversed neuronal dystrophy.[5] |

| Rat | Spared Nerve Injury (Neuropathic Pain) | 30 µg/kg intraperitoneal injections (five at 2-day intervals, then once/week) | Effective, long-term relief of tactile and cold allodynia.[9] |

| Mouse | Chronic Unpredictable Mild Stress (CUMS) and Chronic Social Defeat Stress (CSDS) | 0.5 mg/kg daily | Ameliorated depression-like behavior.[10] |

| Rat | Aging-related Cardiac Decline | Not specified | Decreased age-related decline in heart function and frailty. |

| Mouse | Ischemia-Reperfusion Injury | Not specified | Tissue-protective and anti-apoptotic effects.[7] |

Pharmacodynamics

The primary mechanism of action of this compound is the activation of the Innate Repair Receptor (IRR). The IRR is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[1] This receptor is typically expressed in tissues under conditions of injury, inflammation, or metabolic stress.[4]

Signaling Pathway

Upon binding of this compound to the IRR, a cascade of intracellular signaling events is initiated. This process is dependent on Janus kinase 2 (JAK2) functionality.[6] The activation of the IRR and subsequent JAK2 signaling leads to the inhibition of the pro-inflammatory transcription factor NF-κB (specifically the p65 subunit).[6][7] This inhibition results in the downregulation of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[1][6] Concurrently, IRR activation promotes cellular survival pathways and reduces oxidative stress.[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are generalized methodologies for key experiments cited in the literature.

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

-

Animal Model: C57BL/6 mice are commonly used.[7]

-

Induction of Colitis: Colitis is induced by administering 2-5% (w/v) DSS in the drinking water for a period of 5-7 days.[7] Disease activity is monitored daily by assessing body weight loss, stool consistency, and the presence of blood in the stool.

-

This compound Administration: Once colitis is established, mice are treated with this compound or a vehicle control. Administration is typically via subcutaneous or intraperitoneal injection. Dosing frequency can be daily or on alternating days.

-

Outcome Measures:

-

Clinical Score: A disease activity index (DAI) is calculated based on the parameters monitored daily.

-

Histological Analysis: At the end of the study, colonic tissue is collected for histological examination to assess tissue integrity, inflammatory cell infiltration, and mucosal damage.

-

Biochemical Analysis: Colon tissue can be homogenized to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and other inflammatory markers using techniques like ELISA or multiplex assays. Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can also be quantified.

-

Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.

-

Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed in one hind limb. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact. This procedure results in hypersensitivity in the paw region innervated by the intact sural nerve.

-

This compound Administration: Treatment with this compound or vehicle is initiated, often 24 hours after surgery. A common regimen involves intraperitoneal injections of 30 µg/kg at 2-day intervals for the initial period, followed by weekly injections.[9]

-

Behavioral Testing:

-

Mechanical Allodynia: This is assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

-

Cold Allodynia: This can be measured by applying a drop of acetone to the plantar surface of the paw and recording the duration of the withdrawal response.

-

-

Data Analysis: The withdrawal thresholds or response durations in the this compound-treated group are compared to the vehicle-treated group over time.

Conclusion

Preclinical studies in animal models have consistently demonstrated the significant pharmacodynamic effects of this compound across a range of diseases characterized by inflammation and tissue damage. Its mechanism of action, centered on the activation of the Innate Repair Receptor, provides a strong rationale for its therapeutic potential. While detailed quantitative pharmacokinetic data in animal models remains a knowledge gap, the available information on effective dosing regimens provides a solid foundation for future research. The experimental protocols outlined in this guide serve as a reference for designing and interpreting preclinical studies aimed at further exploring the therapeutic utility of this compound. Further investigation into the pharmacokinetics of this compound in different animal species will be crucial for optimizing dosing strategies and facilitating its translation to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. medchemexpress.com [medchemexpress.com]

- 5. swolverine.com [swolverine.com]

- 6. mdpi.com [mdpi.com]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. ildcare.nl [ildcare.nl]

- 9. mdpi.com [mdpi.com]

- 10. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of Cibinetide on Cytokine Expression in Inflammatory Conditions: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cibinetide, a synthetic 11-amino acid peptide, represents a novel therapeutic approach for a variety of inflammatory conditions. Derived from the helix-B surface region of erythropoietin (EPO), this compound selectively activates the Innate Repair Receptor (IRR) without inducing erythropoiesis.[1] This selective activation triggers potent anti-inflammatory, tissue-protective, and neuroprotective effects, primarily through the modulation of cytokine expression. This technical guide provides an in-depth analysis of this compound's mechanism of action on cytokine signaling, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Mechanism of Action: The Innate Repair Receptor and Downstream Signaling

This compound exerts its anti-inflammatory effects by binding to the Innate Repair Receptor (IRR), a heterodimeric receptor complex composed of the EPO receptor (EPOR) and the β-common receptor (CD131).[2][3] Unlike the EPOR homodimer responsible for red blood cell production, the IRR is typically upregulated in tissues under stress or injury.[4]

Upon ligand binding, this compound initiates an intracellular signaling cascade that leads to the downregulation of pro-inflammatory cytokines. A key pathway involves the Janus kinase 2 (JAK2). Activation of the IRR by this compound leads to JAK2-mediated signaling that ultimately inhibits the activity of the nuclear factor-kappa B (NF-κB) subunit p65.[3] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. By impairing the activation of p65, this compound effectively blocks the transcriptional activation of these key inflammatory mediators.[3]

References

- 1. This compound Improves Experimental Colitis By Inhibiting Innate Immune Cell - www.pharmasources.com [pharmasources.com]

- 2. This compound dampens innate immune cell functions thus ameliorating the course of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Improves Corneal Nerve Fiber Abundance in Patients With Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Safety and Tolerability of Cibinetide: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide derived from the B-helix of erythropoietin (EPO).[1] It is designed to selectively activate the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β common receptor (CD131), without stimulating erythropoiesis.[2][3] This selective action allows this compound to harness the tissue-protective, anti-inflammatory, and neuroregenerative properties of EPO while avoiding the hematopoietic side effects, such as increased risk of thrombosis and hypertension, associated with erythropoiesis-stimulating agents.[2][4] Preclinical and clinical studies have investigated the potential of this compound in various conditions, including small fiber neuropathy, sarcoidosis, and diabetic complications.[2] This technical guide summarizes the initial safety and tolerability data from key clinical trials, details the experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Safety and Tolerability Data

The safety and tolerability of this compound have been evaluated in multiple Phase II clinical trials. Across these studies, this compound has been generally well-tolerated with no dose-limiting toxicity observed.[2] The most commonly reported adverse events are mild and transient.[2]

Table 1: Summary of Adverse Events in a Phase 2b Study of this compound in Sarcoidosis-Associated Small Nerve Fiber Loss

| Adverse Event | Placebo (n=not specified) | 1 mg (n=not specified) | 4 mg (n=not specified) | 8 mg (n=not specified) |

| Injection site pain | Present | Present | Present | Present |

| Diarrhea | Present | Present | Present | Present |

| Fatigue | Present | Present | Present | Present |

| Headache | Present | Present | Present | Present |

| Nausea | Present | Present | Present | Present |

| Serious Adverse Events | ||||

| Syncope | 0 | 1 | 0 | 0 |

| Headache | 0 | 1 | 0 | 0 |

| Enteritis | 0 | 1 | 0 | 0 |

| Suicidal ideation | 0 | 0 | 0 | 1 |

Data from a 28-day, randomized, placebo-controlled trial in 64 subjects with sarcoid-associated small nerve fiber loss and neuropathic pain. The serious adverse events in the 1 mg group were considered unrelated to the study drug. The suicidal ideation in the 8 mg group was considered possibly related.[5]

Table 2: Summary of Adverse Events in a Phase 2 Study of this compound in Diabetic Macular Edema

| Adverse Event | Number of Patients (n=9) |

| Increased triglycerides | 5 |

| Headache | 4 |

| Head cold | 4 |

| Increased glucose | 3 |

| Nausea | 2 |

| Decreased BCVA | 2 |

| Pneumonia | 1 |

| Staphylococcus aureus of toe | 1 |

All subjects in this 12-week study experienced at least one adverse event. There were no serious adverse events reported. Elevations in triglycerides and glucose were considered adverse events, but fasting status was not confirmed.[6]

Key Experimental Protocols

Study of this compound in Sarcoidosis with Small Fiber Neuropathy Symptoms

-

Study Design: A double-blind, placebo-controlled exploratory trial.[7][8]

-

Participants: 22 patients diagnosed with sarcoidosis and symptoms of small fiber neuropathy (SFN), with a spontaneous pain score of ≥5 on the Brief Pain Inventory (BPI).[7][8]

-

Intervention: Patients received either this compound (2 mg, n=12) or placebo (n=10) administered intravenously three times a week for 4 weeks.[7][8]

-

Endpoints: The primary endpoints were changes in pain intensity and the small fiber neuropathy screening list (SFNSL) score. Secondary endpoints included quality of life (SF-36), depressive symptoms (Inventory of Depressive Symptomatology; IDS), and fatigue (Fatigue Assessment Scale; FAS).[7][8]

-

Safety Assessments: Clinical and laboratory assessments were conducted to monitor safety.[7][8]

Phase 2b Study of this compound in Sarcoidosis-Associated Small Nerve Fiber Loss

-

Study Design: A 28-day, randomized, double-blind, placebo-controlled, two-center trial.[9]

-

Participants: 64 subjects with sarcoidosis-associated small nerve fiber loss and neuropathic pain.[9][10]

-

Intervention: Patients self-administered daily subcutaneous injections of this compound (1 mg, 4 mg, or 8 mg) or placebo for 28 days. The first injection was administered at the research site with a 1-hour post-dose observation period.[5][11]

-

Primary Endpoint: Change in corneal nerve fiber area (CNFA) at 28 days, as quantified by corneal confocal microscopy (CCM).[9][10]

-

Secondary Endpoints: Changes in regenerating intraepidermal nerve fibers (GAP-43+), pain severity, and functional capacity (6-minute walk test).[10]

-

Safety Assessments: Monitoring of adverse events throughout the study.[5]